molecular formula C7H14N2O3 B150929 tert-Butyl (2-amino-2-oxoethyl)carbamate CAS No. 35150-09-5

tert-Butyl (2-amino-2-oxoethyl)carbamate

Cat. No. B150929
CAS RN: 35150-09-5
M. Wt: 174.2 g/mol
InChI Key: RHONTQZNLFIDCQ-UHFFFAOYSA-N
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Patent
US07001897B2

Procedure details

To a solution of N-(t-butoxycarbonyl)glycine (3.01 g, 17.2 mmol) in anhydrous methylene chloride (150 ml) were added 1-hydroxybenzotriazole (4.63 g, 34.3 mmol), WSC (6.60 g, 34.4 mmol) and 4-dimethylaminopyridine (210 mg, 1.72 mmol) in an ice bath. The mixture was stirred at room temperature under an atmosphere of nitrogen overnight. After checking the completion of the reaction, 28% aqueous ammonia solution was added thereto and resulting mixture was stirred for 15 minutes. After checking the completion of the reaction, the reaction mixture was partitioned between methylene chloride and saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using ethyl acetate:methanol (10:1) as the eluant to afford (carbamoylmethyl)carbamic acid t-butyl ester (717.7 mg, yield 24%) as a colorless and transparent syrup.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].O[N:14]1C2C=CC=CC=2N=N1.CCN=C=NCCCN(C)C.N>C(Cl)Cl.CN(C)C1C=CN=CC=1>[C:1]([O:5][C:6](=[O:7])[NH:8][CH2:9][C:10](=[O:12])[NH2:14])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.01 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
4.63 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
6.6 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
210 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under an atmosphere of nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
resulting mixture
STIRRING
Type
STIRRING
Details
was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between methylene chloride and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC(N)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 717.7 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.